molecular formula C16H22ClN3O2 B2538968 [4-(5-Chloro-2-methylphenyl)piperazino](morpholino)methanone CAS No. 497060-50-1

[4-(5-Chloro-2-methylphenyl)piperazino](morpholino)methanone

Cat. No. B2538968
CAS RN: 497060-50-1
M. Wt: 323.82
InChI Key: NPVGWKHPJDCUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(5-Chloro-2-methylphenyl)piperazinomethanone”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been conducted on the synthesis and characterization of compounds related to "4-(5-Chloro-2-methylphenyl)piperazinomethanone." These studies primarily involve the preparation of novel compounds and their structural elucidation. For example, a study detailed the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the methodological advancements in synthesizing complex molecules for biomedical research (Wang et al., 2017).

Antimicrobial Applications

Some derivatives of the compound have been synthesized and evaluated for antimicrobial activities. These studies contribute to the search for new antimicrobial agents with potential applications in treating various bacterial infections. For instance, the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives were explored, indicating the compound's relevance in developing antimicrobial agents (Bektaş et al., 2007).

Anticancer Research

Compounds containing morpholine and piperazine structures, similar to "4-(5-Chloro-2-methylphenyl)piperazinomethanone," have been synthesized and investigated for their potential anticancer activities. These studies aim to identify new therapeutic agents for cancer treatment by evaluating the compounds' antiproliferative effects against various cancer cell lines. For example, a novel bioactive heterocycle was synthesized and its structure analyzed for antiproliferative activity, contributing to the pool of potential anticancer agents (Prasad et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Research into the inhibition of specific enzymes has also been a significant area of application. Compounds structurally related to "4-(5-Chloro-2-methylphenyl)piperazinomethanone" have been investigated for their ability to inhibit enzymes of therapeutic interest, such as the aldo-keto reductase enzyme AKR1C3, which is relevant in the context of leukemia and hormone-related cancers. This underscores the compound's utility in targeted therapy strategies (Flanagan et al., 2014).

These examples highlight the diverse scientific research applications of compounds related to "4-(5-Chloro-2-methylphenyl)piperazinomethanone." From the synthesis of novel compounds with potential PET imaging capabilities to the exploration of antimicrobial and anticancer activities, as well as enzyme inhibition for therapeutic purposes, the research underscores the compound's significance in advancing scientific and medical knowledge.

Safety and Hazards

The safety data sheet for “4-(5-chloro-2-methylphenyl)piperazinomethanone” suggests that in case of skin contact, any contaminated clothing and shoes should be removed and the skin should be washed with plenty of soap .

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-13-2-3-14(17)12-15(13)18-4-6-19(7-5-18)16(21)20-8-10-22-11-9-20/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVGWKHPJDCUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Chloro-2-methylphenyl)piperazino](morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.